
2-Chloro-3-iodobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClIO It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms at the 2 and 3 positions, respectively, and a carbonyl chloride group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodobenzoyl chloride typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with methyl 2-aminobenzoate, which undergoes iodination to form 2-amino-5-iodobenzoic acid methyl ester. This intermediate is then subjected to a Sandmeyer reaction, where the amino group is replaced by a chlorine atom, resulting in the formation of 2-chloro-5-iodobenzoic acid methyl ester. Finally, hydrolysis of the ester group yields 2-chloro-5-iodobenzoic acid, which is then converted to this compound using thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Chloro-3-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 2-chloro-3-iodobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Aqueous Base: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.
Major Products Formed
2-Chloro-3-iodobenzoic Acid: Formed by hydrolysis of this compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
科学的研究の応用
2-Chloro-3-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Used in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
作用機序
The mechanism of action of 2-Chloro-3-iodobenzoyl chloride involves its reactivity as an acyl chloride. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
2-Iodobenzoyl Chloride: Similar structure but lacks the chlorine atom at the 2 position.
2-Chlorobenzoyl Chloride: Similar structure but lacks the iodine atom at the 3 position.
4-Iodobenzoyl Chloride: Similar structure but the iodine atom is at the 4 position instead of the 3 position.
Uniqueness
2-Chloro-3-iodobenzoyl chloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the formation of complex molecules that are not easily accessible using other compounds.
特性
分子式 |
C7H3Cl2IO |
|---|---|
分子量 |
300.90 g/mol |
IUPAC名 |
2-chloro-3-iodobenzoyl chloride |
InChI |
InChI=1S/C7H3Cl2IO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H |
InChIキー |
UZWIGVCMZFPLOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
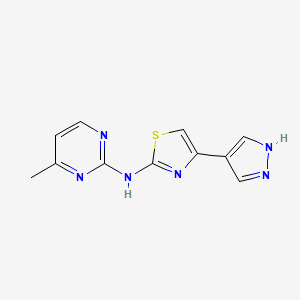

![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
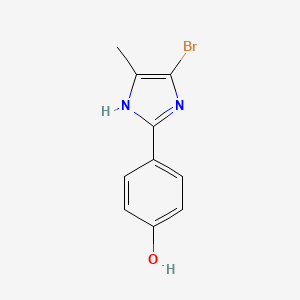

![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
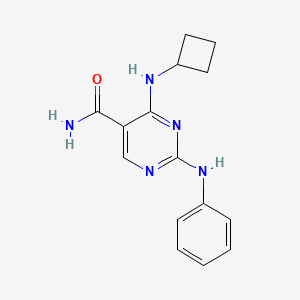
![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)
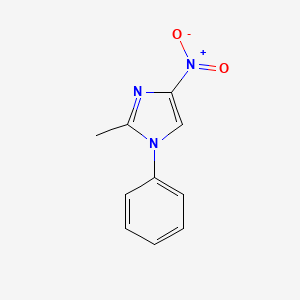
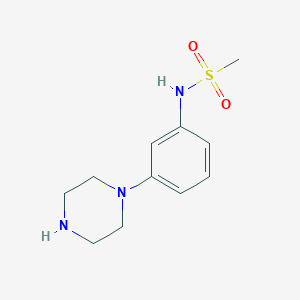
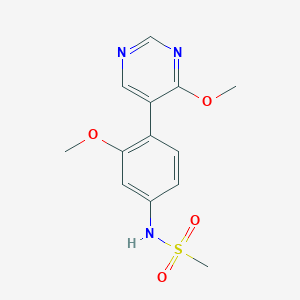
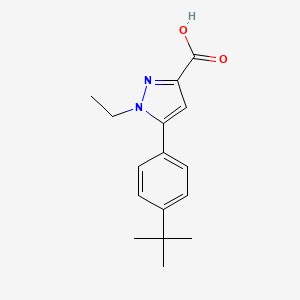
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)
